Nitracaine is a synthetic compound with the chemical formula , classified primarily as a local anesthetic with stimulant properties. It is structurally related to dimethocaine and shares some pharmacological effects with cocaine, although it exhibits a distinct profile due to its unique molecular structure. The compound's structure includes a benzoic acid ester with a para-substituted phenyl ring and features a nitro group, which is believed to enhance its anesthetic properties .
Nitracaine emerged in the recreational drug market as a new psychoactive substance (NPS) around 2013. It is often sold online as a research chemical. Its classification as an NPS highlights its potential for both scientific research and illicit use, necessitating careful analysis of its properties and effects .
Nitracaine is synthesized through the transesterification of methyl 4-nitrobenzoate with 3-(diethylamino)-2,2-dimethylpropan-1-ol. This reaction involves the exchange of the ester group in methyl 4-nitrobenzoate with the alcohol component, producing nitracaine as the final product. The synthesis process has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography with electron impact mass spectrometry (GC-EIMS), and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) .
Nitracaine undergoes several significant chemical reactions:
Common reagents utilized in these reactions include lithium aluminum hydride for reduction processes and acidic or basic conditions for hydrolysis .
Nitracaine exerts its pharmacological effects primarily by inhibiting the reuptake of dopamine through the dopamine transporter. This action results in increased levels of dopamine in the synaptic cleft, producing stimulant effects similar to those of cocaine. Additionally, the nitro group in nitracaine's structure plays a role in blocking sodium channels in nerve cells, thereby preventing pain signal transmission and contributing to its local anesthetic properties .
Nitracaine exhibits several notable physical and chemical properties:
These properties make nitracaine suitable for various applications in research settings, particularly in studies involving local anesthetics and psychoactive substances .
Nitracaine has several applications within scientific research:
Nitracaine (chemical name: (3-diethylamino-2,2-dimethylpropyl)-4-nitrobenzoate; molecular formula: C₁₆H₂₄N₂O₄; molecular weight: 308.37 g/mol) is a synthetic compound classified as a local anesthetic with stimulant properties [1] [7]. It belongs to the category of Novel Psychoactive Substances (NPS), defined as unregulated designer drugs created to mimic controlled substances while circumventing legal restrictions [1] [4]. Chemically, Nitracaine is categorized as a cocaine analogue due to its structural similarities to cocaine and procaine-derived compounds [1] [5]. Its primary mechanism involves dopamine reuptake inhibition through interactions with the dopamine transporter (DAT), aligning it pharmacologically with stimulant-type NPS [5] [7]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) identifies such synthetic cocaine derivatives as emerging threats due to their unknown safety profiles and recreational misuse potential [4].
Table 1: Classification of Nitracaine within the NPS Framework
Classification Parameter | Description |
---|---|
Chemical Class | Benzoic acid ester local anesthetic |
NPS Category | Synthetic stimulant/cocaine analog |
Primary Pharmacological Target | Dopamine transporter (DAT) inhibitor |
Legal Status (Representative) | Suggested for control as hazardous substance (Sweden, 2019) |
Typical Form | White crystalline powder |
Nitracaine emerged prominently around 2013–2014 within online "research chemical" markets, coinciding with global crackdowns on mephedrone and other synthetic cathinones [1] [4]. It was marketed as a "legal high" alternative to cocaine, often misleadingly labeled as "bath salts" or "plant food" to evade regulatory scrutiny [4]. Analytical studies first confirmed its presence in seized materials during this period, with research characterizing its synthesis and metabolism published by 2014 [1]. By 2019, Sweden’s Public Health Agency formally proposed classifying Nitracaine as a hazardous substance, reflecting growing regulatory concern [1]. Its emergence parallels the broader trend of designer drug proliferation: 150+ NPS were reported annually in the EU during this period, with synthetic stimulants like Nitracaine representing ~17% of detections [4]. Online vendor platforms and cryptocurrency payments facilitated its distribution, though analytical studies revealed inconsistencies between advertised and actual content in products sold as "Nitracaine" [3] [4].
Nitracaine shares a core ester-linked benzoic acid structure with cocaine and its synthetic analogs. Key structural relationships include:
Table 2: Structural and Functional Comparison of Nitracaine with Related Compounds
Compound | R Group | Molecular Weight (g/mol) | Key Functional Properties |
---|---|---|---|
Nitracaine | para-NO₂ | 308.37 | DAT inhibition; local anesthetic |
Dimethocaine | para-NH₂ | 278.40 | DAT inhibition; less potent than cocaine |
Cocaine | Tropane-β-carboxylate | 303.35 | DAT/SERT/NET inhibition; strong stimulant |
Procaine | para-NH₂ | 236.31 | Weak local anesthetic; no DAT activity |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1